molecular formula C13H12N2O2S B156233 Benzenesulfonic acid, benzylidenehydrazide CAS No. 1666-16-6

Benzenesulfonic acid, benzylidenehydrazide

Cat. No. B156233
CAS RN: 1666-16-6
M. Wt: 260.31 g/mol
InChI Key: YTWHIULHUQMATC-SDNWHVSQSA-N
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Description

Benzenesulfonic acid, benzylidenehydrazide is a chemical compound that has gained significant interest in the field of scientific research. It is a derivative of benzylidenehydrazide and is used for various purposes in the laboratory.

Mechanism Of Action

The mechanism of action of benzenesulfonic acid, benzylidenehydrazide is not fully understood. However, it is believed to act as a nucleophile in various reactions. It can also act as a chelating agent, forming stable complexes with metal ions.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of benzenesulfonic acid, benzylidenehydrazide. However, it has been reported to have antimicrobial and antioxidant properties. It has also been shown to inhibit the growth of cancer cells in vitro.

Advantages And Limitations For Lab Experiments

One of the main advantages of using benzenesulfonic acid, benzylidenehydrazide in lab experiments is its high stability and solubility in water and ethanol. It is also relatively easy to synthesize and readily available. However, its toxicity and potential environmental hazards should be taken into consideration.

Future Directions

There are several potential future directions for the research of benzenesulfonic acid, benzylidenehydrazide. One area of interest is its potential use as a corrosion inhibitor for metals. Another area of research could be its use as a ligand in the synthesis of metal complexes for catalytic reactions. Additionally, further studies could be conducted to investigate its antimicrobial and anticancer properties.
In conclusion, benzenesulfonic acid, benzylidenehydrazide is a versatile compound that has several applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of study.

Synthesis Methods

Benzenesulfonic acid, benzylidenehydrazide can be synthesized through the reaction of benzaldehyde and benzenesulfonylhydrazide. The reaction takes place in the presence of a catalyst such as acetic acid or hydrochloric acid. The product obtained is a white crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

Benzenesulfonic acid, benzylidenehydrazide has a wide range of applications in scientific research. It is used as a ligand in the synthesis of metal complexes for catalytic reactions. It is also used in the preparation of Schiff bases, which are important intermediates in the synthesis of various organic compounds. In addition, it is used in the synthesis of azo dyes and as a corrosion inhibitor for metals.

properties

CAS RN

1666-16-6

Product Name

Benzenesulfonic acid, benzylidenehydrazide

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

N-[(E)-benzylideneamino]benzenesulfonamide

InChI

InChI=1S/C13H12N2O2S/c16-18(17,13-9-5-2-6-10-13)15-14-11-12-7-3-1-4-8-12/h1-11,15H/b14-11+

InChI Key

YTWHIULHUQMATC-SDNWHVSQSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2

SMILES

C1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2

Other CAS RN

1666-16-6

Pictograms

Irritant

Origin of Product

United States

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